2,3-Dihydrofarnesal
Overview
Description
2,3-Dihydrofarnesal is an organic compound with the molecular formula C15H26O and a molecular weight of 222.3663 g/mol . It is a sesquiterpenoid alcohol, commonly found in the scent of various flowers, including lemon flowers (Citrus limon) . This compound is known for its pleasant floral aroma and is used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of optically active 2,3-dihydrofarnesal involves several steps. One method includes the amination of β-farnesene in the presence of a lithium salt of an amine to obtain (2E)-farnesyl allylamine. This intermediate is then subjected to asymmetric isomerization to produce an optically active farnesyl enamine, which is finally converted to this compound through solvolysis .
Industrial Production Methods: Industrial production methods for this compound are designed to be economically advantageous by shortening the process and improving yield. The selective amination and subsequent steps ensure the production of high-purity optically active this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrofarnesal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions include various aldehydes, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dihydrofarnesal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its role in plant biochemistry and its presence in natural scents.
Medicine: Research is ongoing into its potential therapeutic properties, including its use in fragrance-based therapies.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 2,3-dihydrofarnesal involves its interaction with olfactory receptors in the human nose. When inhaled, it activates specific olfactory receptors, leading to the perception of its floral scent. The molecular targets include olfactory receptor neurons, which transmit signals to the brain, resulting in the sensation of smell .
Comparison with Similar Compounds
2,3-Dihydrofarnesol: A closely related compound with similar structural features but differing in its functional groups.
Geranylgeraniol: Another sesquiterpenoid alcohol with similar applications in the fragrance industry.
Farnesol: A related compound used in perfumery and as a precursor in the synthesis of other terpenoids.
Uniqueness: 2,3-Dihydrofarnesal is unique due to its specific enantiomeric composition and its distinct floral aroma, which makes it highly valued in the fragrance industry .
Properties
IUPAC Name |
3,7,11-trimethyldodeca-6,10-dienal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBYWGRSPHMAEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315436 | |
Record name | 2,3-Dihydrofarnesal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32480-08-3 | |
Record name | 2,3-Dihydrofarnesal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32480-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydrofarnesal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7,11-trimethyl-trans-6,10-dodecadienal; reaction mass of: 3,7,11-trimethyl-cis-6,10-dodecadienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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